2-(1-Azepanyl)isophthalonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

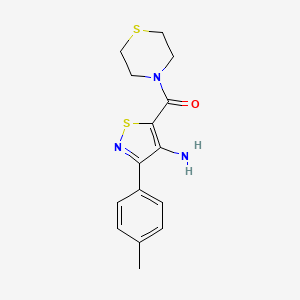

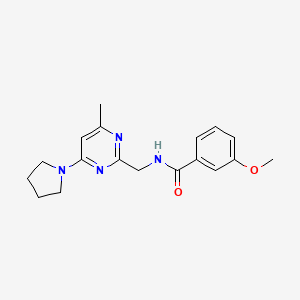

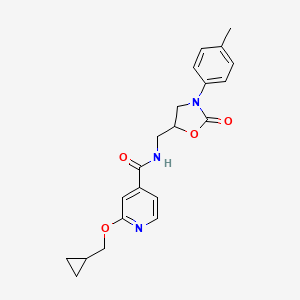

“2-(1-Azepanyl)isophthalonitrile” is a chemical compound with the molecular formula C14H15N3 . It is a derivative of isophthalonitrile, which is an organic compound with the formula C6H4(CN)2 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms . The molecular weight of this compound is 225.29 g/mol .Aplicaciones Científicas De Investigación

Electrochemical Applications

The electrochemical reduction mechanism of isophthalonitrile, closely related to 2-(1-Azepanyl)isophthalonitrile, has been extensively studied. Gennaro et al. (1984) investigated its reduction in anhydrous DMF, noting that the anion radical formed undergoes dimerization through radical-radical coupling. This research has implications for understanding the electrochemical properties of similar compounds, including this compound (Gennaro et al., 1984).

Synthesis and Chemical Properties

Singh et al. (2007) described a method for synthesizing 2-amino-isophthalonitriles, illustrating a process for creating aromatic rings from six-membered lactones. This synthesis method could be applicable to the production of this compound (Singh et al., 2007).

Polymer Science

In polymer science, the properties of isophthalonitrile derivatives like this compound are of interest. Iwakura et al. (1968) studied the polymerization of terephthalonitrile and isophthalonitrile di-N-oxides, finding that the resulting polymers are stable up to 300-350°C, which could suggest similar stability for related compounds (Iwakura et al., 1968).

Wastewater Treatment

Zhang et al. (2011) conducted a study on the degradation of isophthalonitrile wastewater using immobilized microorganisms. This research could provide insights into the biodegradation of related compounds such as this compound (Zhang et al., 2011).

Photocatalysis

Liu et al. (2020) developed a photocatalyst based on isophthalonitrile for proton-coupled electron transfer, which could have implications for the photocatalytic applications of this compound (Liu et al., 2020).

Organic Synthesis

Khan et al. (2015) explored the synthesis of new derivatives of azo compounds, including those with isophthalonitrile, indicating the potential of this compound in the field of organic synthesis (Khan et al., 2015).

Propiedades

IUPAC Name |

2-(azepan-1-yl)benzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c15-10-12-6-5-7-13(11-16)14(12)17-8-3-1-2-4-9-17/h5-7H,1-4,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYLACNAAVFHDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=CC=C2C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate](/img/structure/B2407093.png)

![5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2407094.png)

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2407097.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2407101.png)

![1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2407108.png)

![Methyl 2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]butanoate](/img/structure/B2407112.png)